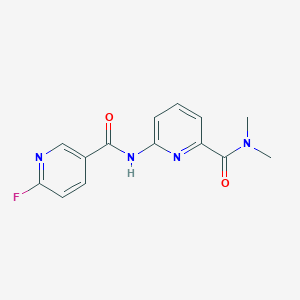![molecular formula C24H29N3OS B2868772 1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine CAS No. 439097-07-1](/img/structure/B2868772.png)
1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine is a compound that has been widely studied for its potential use in scientific research. This compound is also known as TBPT and has been shown to have a number of interesting properties that make it useful for a variety of different applications. In
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Activities
Compounds with structures similar to "1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine" have been explored for their antimicrobial and antitumor activities. For instance, thiazolidinone derivatives, including those with phenylpiperazine moieties, have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains. These compounds showed notable inhibitory concentrations against pathogens, indicating their potential as antimicrobial agents (Patel, Kumari, & Patel, 2012). Additionally, specific derivatives have been investigated for their antitumor activities, with certain compounds demonstrating efficacy against human breast cancer cell lines, highlighting their potential in cancer therapy (Shpakovsky et al., 2012).
Enzyme Inhibition for Therapeutic Effects
The structural analogs of the mentioned compound have been studied for their ability to inhibit specific enzymes, leading to therapeutic effects. For example, derivatives have been identified as dual inhibitors of 5-lipoxygenase and cyclooxygenase, showing effectiveness in anti-inflammatory models. These findings suggest that such compounds could be developed into anti-inflammatory drugs with dual mechanisms of action (Unangst et al., 1994).
Structural and Chemical Reactivity Studies
Research has also focused on understanding the structural characteristics and chemical reactivity of compounds with similar frameworks. Studies on the stabilization of diesel fuel using combinations of additives, including derivatives of tert-butylphenol, have shown the effectiveness of these compounds in improving fuel stability. This research contributes to the development of ecologically clean diesel fuels with enhanced performance (Koshelev et al., 1996).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as diafenthiuron , are known to target mitochondrial function in pests
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to diafenthiuron , it may interact with its targets by impairing mitochondrial function . This could potentially lead to energy depletion in the target cells, resulting in their death. More research is needed to confirm this hypothesis.
Pharmacokinetics
Compounds with similar structures, such as diafenthiuron , are known to have poor water solubility , which could potentially impact their bioavailability
Action Environment
Compounds with similar structures, such as diafenthiuron , are known to have strong sorption capacity and the ability to accumulate persistently in aquatic and soil systems This suggests that environmental factors such as soil composition and water availability could potentially influence the action and efficacy of this compound
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3OS/c1-24(2,3)19-9-11-21(12-10-19)28-23-25-17-22(29-23)18-26-13-15-27(16-14-26)20-7-5-4-6-8-20/h4-12,17H,13-16,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFAJKMKYNDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(S2)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

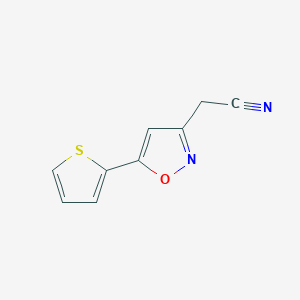
![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2868692.png)
![4-(4-ethoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2868694.png)
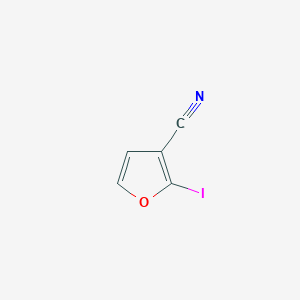
![2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2868698.png)
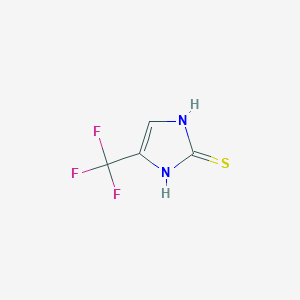
![1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2868701.png)
![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2868702.png)
![3-phenyl-N-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]propanamide](/img/structure/B2868703.png)
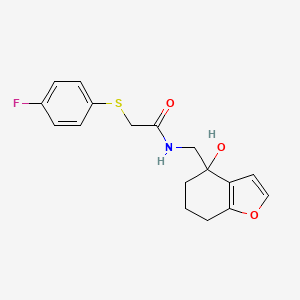
![N-(1-Cyanocyclopropyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2868706.png)

![N-(pyridin-4-yl)-3-[1-(4-chlorobenzyl)indol-3-yl]-propanamide](/img/structure/B2868711.png)
